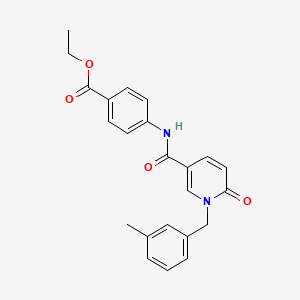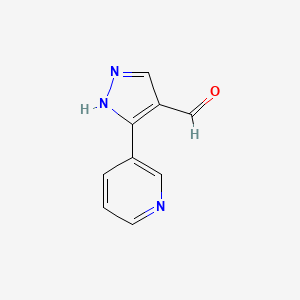
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine derivatives under specific conditions . One common method involves heating the reactants with a Vilsmeier-Haack complex at 70°C to form the desired pyrazole-4-carbaldehyde . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate (K2Cr2O7) to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-carbinol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde involves its ability to interact with various molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
1-Phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a pyridinyl group.
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness
3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a pyrazole ring with a pyridine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOXIYCATUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
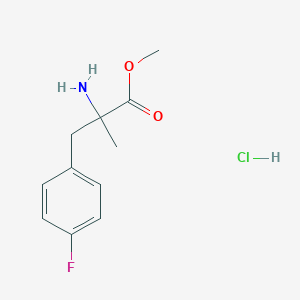

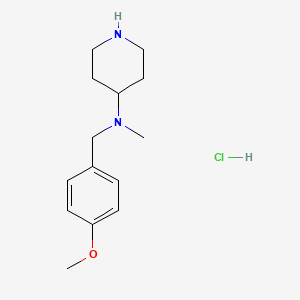
![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2627996.png)
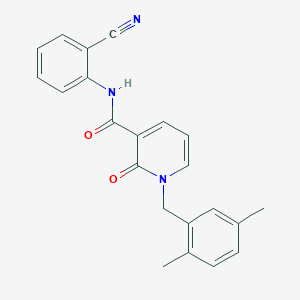
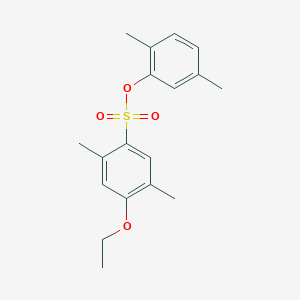
![1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2628004.png)
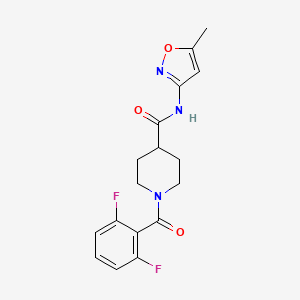
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

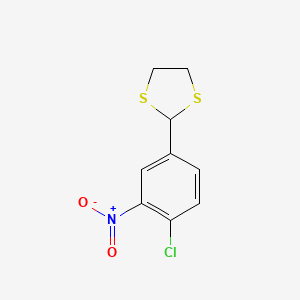
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)
